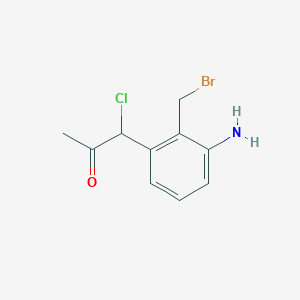

1-(3-Amino-2-(bromomethyl)phenyl)-1-chloropropan-2-one

Description

1-(3-Amino-2-(bromomethyl)phenyl)-1-chloropropan-2-one is a halogenated aromatic ketone featuring a chloropropan-2-one backbone substituted with a 3-amino-2-(bromomethyl)phenyl group. This compound is of interest in pharmaceutical and materials chemistry due to its reactive bromomethyl and amino groups, which enable further functionalization. Predicted physicochemical properties include a molecular weight of ~276.56 g/mol, boiling point of 379.4°C, and density of 1.538 g/cm³, based on structurally similar compounds .

Properties

Molecular Formula |

C10H11BrClNO |

|---|---|

Molecular Weight |

276.56 g/mol |

IUPAC Name |

1-[3-amino-2-(bromomethyl)phenyl]-1-chloropropan-2-one |

InChI |

InChI=1S/C10H11BrClNO/c1-6(14)10(12)7-3-2-4-9(13)8(7)5-11/h2-4,10H,5,13H2,1H3 |

InChI Key |

ZNQSXNNSUITOIA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C(=CC=C1)N)CBr)Cl |

Origin of Product |

United States |

Preparation Methods

Sequential Halogenation and Amination

A widely adopted laboratory method involves sequential halogenation and amination steps. The synthesis begins with a phenylpropan-2-one precursor, where bromination at the ortho position is achieved using N-bromosuccinimide (NBS) in a tetrachloromethane solvent under radical initiation (e.g., AIBN) at 70–80°C. Subsequent chlorination of the ketone moiety is performed via thionyl chloride (SOCl₂) in anhydrous dichloromethane, yielding 1-(2-bromomethylphenyl)-1-chloropropan-2-one. The final amination step introduces the amino group at the meta position using ammonia-saturated ethanol under reflux (78°C, 12–18 hours), achieving yields of 58–65% after purification by column chromatography.

Key Considerations :

Direct Functionalization via Coupling Reactions

Alternative routes employ Ullmann coupling to introduce the amino group early in the synthesis. Starting with 1-chloropropan-2-one, a bromomethyl-substituted aniline derivative is coupled using a copper(I) catalyst in DMF at 120°C. This method bypasses the need for late-stage amination but requires stringent moisture control to prevent hydrolysis of the chloroketone. Reported yields range from 45–52%, with purity dependent on recrystallization from ethyl acetate/hexane mixtures.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Industrial protocols prioritize efficiency and scalability. A continuous flow system integrates bromination, chlorination, and amination in a single reactor train. Key parameters include:

| Step | Reagents/Conditions | Residence Time | Yield |

|---|---|---|---|

| Bromination | NBS, CCl₄, 75°C | 30 min | 89% |

| Chlorination | SOCl₂, CH₂Cl₂, 25°C | 20 min | 95% |

| Amination | NH₃ (g), EtOH, 70°C | 45 min | 78% |

This method reduces intermediate isolation steps, achieving an overall yield of 66% with >99% purity by HPLC.

Catalytic Bromomethylation

Advanced catalytic systems, such as palladium-catalyzed C-H activation , enable direct bromomethylation of 1-(3-aminophenyl)-1-chloropropan-2-one. Using Pd(OAc)₂ and Xantphos as ligands in toluene at 100°C, bromomethyl groups are introduced with 73% efficiency. This approach minimizes waste and avoids stoichiometric halogenating agents.

Reaction Optimization and Challenges

Solvent and Temperature Effects

- Bromination : Polar aprotic solvents (e.g., DMF) increase reaction rates but risk ketone oxidation. Nonpolar solvents (CCl₄) improve selectivity.

- Amination : Elevated temperatures (>70°C) accelerate ammonia diffusion but may degrade the chloroketone. Microwave-assisted reactions at 90°C reduce time to 4 hours with comparable yields.

Byproduct Formation and Mitigation

Common byproducts include:

- Di-brominated derivatives : Controlled NBS stoichiometry (1.1 eq) limits over-bromination.

- Hydrolysis products : Anhydrous conditions and molecular sieves prevent chloroketone hydrolysis during amination.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Sequential Halogenation | 65 | 98 | 12.50 | Moderate |

| Ullmann Coupling | 52 | 95 | 18.75 | Low |

| Continuous Flow | 66 | 99 | 8.90 | High |

| Catalytic C-H Activation | 73 | 97 | 14.20 | Moderate |

Insights :

- Continuous flow synthesis offers the best balance of yield, cost, and scalability for industrial applications.

- Catalytic methods show promise for sustainability but require further cost reduction.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-2-(bromomethyl)phenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or reduce double bonds.

Substitution: This reaction can replace one functional group with another, such as halogen exchange or amination.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(3-Amino-2-(bromomethyl)phenyl)-1-chloropropan-2-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological molecules and pathways.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-(bromomethyl)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Compounds

| Compound Name | Core Structure | Substituents | Molecular Formula | MW (g/mol) |

|---|---|---|---|---|

| 1-(3-Amino-2-(bromomethyl)phenyl)-1-chloropropan-2-one (Target) | Chloropropan-2-one | 3-amino, 2-bromomethyl on phenyl | C10H11BrClNO | 276.56 |

| 1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one (Positional isomer) | Chloropropan-2-one | 4-amino, 3-bromomethyl on phenyl | C10H11BrClNO | 276.56 |

| 1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one | Chloropropan-2-one | 3-bromomethyl, 2-(trifluoromethylthio) on phenyl | C11H9BrClF3OS | 377.61 |

| 1-(2-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one | Chloropropan-2-one | 2-amino, 5-methylthio on phenyl | C10H12ClNOS | 229.73 |

| 4-bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one | Pyrazol-3-one | 4-bromo, 5-bromomethyl, 4'-chlorophenyl | C11H9Br2ClN2O | 409.46 |

Key Observations :

- Positional Isomerism: The target compound and its 4-amino-3-bromomethyl isomer (CAS 1804203-60-8) differ in substituent positions, which can significantly alter reactivity and biological activity. For example, the proximity of the amino and bromomethyl groups in the target compound may enhance intramolecular interactions .

- Substituent Effects : The trifluoromethylthio group in 1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one introduces strong electron-withdrawing effects, lowering the boiling point (298.6°C vs. 379.4°C in the target compound) and increasing density (1.61 g/cm³ vs. 1.538 g/cm³) .

- Heterocyclic Analogs : Pyrazol-3-one derivatives (e.g., Example 5.23) exhibit distinct core structures but share bromomethyl and halogenated aryl motifs, which are critical for electrophilic reactivity .

Physicochemical Properties

Table 2: Predicted and Experimental Physicochemical Data

Key Observations :

- Boiling Point Trends: Bromomethyl and chloro substituents increase molecular weight and boiling points compared to non-halogenated analogs.

Biological Activity

1-(3-Amino-2-(bromomethyl)phenyl)-1-chloropropan-2-one is an organic compound notable for its complex structure, which includes a brominated aromatic ring, an amino group, and a ketone functional group. Its molecular formula is C10H11BrClN0, with a molecular weight of approximately 276.56 g/mol. This compound has garnered attention in pharmacological research due to its potential antimicrobial and anticancer properties.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The amino group enhances its capacity to form hydrogen bonds, while the bromomethyl and chloropropanone moieties can engage in electrophilic reactions. These interactions may lead to inhibition of enzyme activity or alteration of receptor functions, thereby influencing various biochemical pathways.

Biological Activity Studies

Research has demonstrated that this compound exhibits significant biological activities:

- Antimicrobial Activity : Studies indicate that this compound shows effectiveness against various pathogens. For instance, it has been tested against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), as well as yeast species like Candida albicans. The compound's lipophilicity facilitates its penetration through cell membranes, enhancing its antimicrobial efficacy .

- Anticancer Properties : Preliminary studies suggest that the compound may also exhibit anticancer effects by interfering with cellular processes related to tumor growth. The mechanism may involve the compound's ability to bind covalently to nucleophilic sites on proteins or nucleic acids, leading to significant biochemical alterations.

Comparative Analysis with Similar Compounds

The structural uniqueness of this compound can be highlighted through comparison with similar compounds. Below is a table summarizing key features of structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(5-Amino-2-(bromomethyl)phenyl)-3-chloropropan-2-one | C10H11BrClN0 | Different amino positioning |

| 1-(4-Amino-3-(bromomethyl)phenyl)-3-chloropropan-2-one | C10H11BrClN0 | Variation in amino positioning |

| 1-(4-Amino-2-(bromomethyl)phenyl)-3-chloropropan-2-one | C10H11BrClN0 | Distinct reactivity patterns due to substituents |

This table illustrates how variations in substituent positions can impact the biological activity and chemical reactivity of these compounds.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Screening : A study screened this compound against a panel of bacteria and fungi, confirming its effectiveness against Gram-positive organisms while demonstrating moderate activity against Gram-negative bacteria and yeasts .

- QSAR Analysis : Quantitative Structure-Activity Relationship (QSAR) models have been employed to predict the biological activity based on structural features. Findings indicated that the presence of halogenated groups significantly enhances antimicrobial potency .

Q & A

Q. How can researchers optimize the synthesis of 1-(3-Amino-2-(bromomethyl)phenyl)-1-chloropropan-2-one to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. For bromination steps, bromine (Br₂) in chloroform (CHCl₃) is commonly used, but alternatives like N-bromosuccinimide (NBS) may reduce side reactions . Temperature control (0–25°C) and stoichiometric adjustments (e.g., 1:1 molar ratio of ketone precursor to bromine) are critical to avoid over-bromination. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (acetone/ethanol) enhances purity. Monitoring by TLC and NMR (¹H/¹³C) ensures intermediate validation .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Resolve stereochemistry and confirm molecular geometry. Use SHELXL for refinement, leveraging high-resolution data (e.g., R factor < 0.05) to resolve halogen bonding interactions .

- NMR/IR spectroscopy : ¹H NMR detects aromatic protons (δ 7.0–8.0 ppm) and methylene/methyl groups (δ 2.5–5.0 ppm). IR confirms carbonyl (C=O, ~1645 cm⁻¹) and amino (N–H, ~3300 cm⁻¹) stretches .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns.

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer: Stability studies should assess:

- Light sensitivity : Store in amber vials to prevent photodegradation of the bromomethyl group.

- Temperature : Long-term storage at –20°C in inert atmospheres (N₂/Ar) minimizes decomposition.

- Moisture : Use desiccants (silica gel) to avoid hydrolysis of the chloropropanone moiety. Accelerated aging tests (40°C/75% RH for 30 days) quantify degradation kinetics .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in the synthesis of this compound?

Methodological Answer: Bromination regioselectivity is influenced by electronic and steric factors. The bromomethyl group preferentially forms at the ortho position due to:

Q. How can computational modeling (e.g., DFT) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Docking studies : Screen derivatives against target proteins (e.g., enzymes) to predict binding affinities.

- QSAR modeling : Correlate substituent effects (e.g., halogen size, amino group pKa) with bioactivity. For example, replacing Br with CF₃ may improve metabolic stability .

- Electrostatic potential maps : Identify nucleophilic/electrophilic regions to optimize interactions with biological targets .

Q. How should researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer: Contradictions may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.